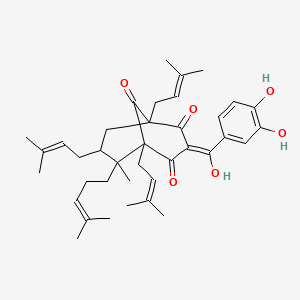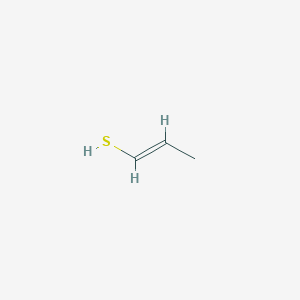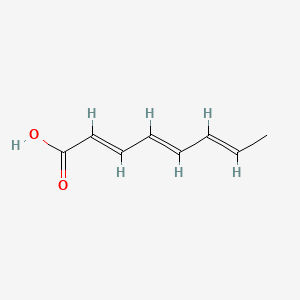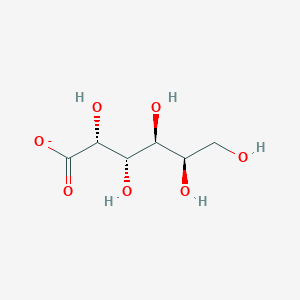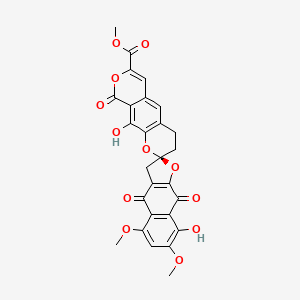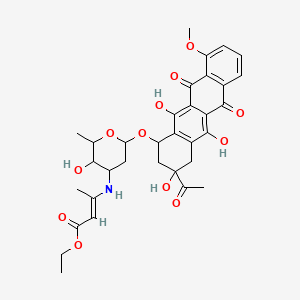
All-trans-retinyl linoleate
Descripción general
Descripción
All-trans-retinyl linoleate is a fatty acid ester formed between linoleic acid and all-trans-retinol . It is a synthetic derivative of vitamin A that has gained attention in scientific research due to its potential in promoting skin health and preventing skin aging. This compound is known to reduce the appearance of fine lines and wrinkles and to exfoliate the skin for a renewed look .
Synthesis Analysis
While specific synthesis methods for all-trans-retinyl linoleate were not found in the search results, it’s known that retinyl esters are generally formed when a fatty acyl group is esterified to the hydroxyl terminus of retinol .Molecular Structure Analysis
The molecular formula of all-trans-retinyl linoleate is C38H60O2 . The IUPAC name is (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-yl (9Z,12Z)-octadec-9,12-enoate . The InChI and SMILES strings provide a textual representation of the molecule structure .Aplicaciones Científicas De Investigación
High-Pressure Liquid Chromatography in Ocular Tissue Analysis
Research by (Alvarez et al., 1981) highlights the synthesis of all-trans and other isomeric forms of retinyl esters, including all-trans-retinyl linoleate. This study utilized high-pressure liquid chromatography to analyze these compounds in ocular tissues of rabbits and rats, revealing insights into the isomeric forms and fatty acid bases of retinyl esters in these animals.
Role in Lipid Peroxidation and Antioxidant Activity
(Guajardo et al., 1999) examined the impact of all-trans retinol, including derivatives like retinyl palmitate, on lipid peroxidation in rod outer segment membranes. This study indicates all-trans retinol's substantial inhibition capabilities against lipid peroxidation, highlighting its potential as a major retinal antioxidant.
Analysis in Small Tissue Samples
(Biesalski & Weiser, 1989) developed a sensitive method for the determination of retinyl esters, including all-trans-retinyl linoleate. This method enables the detection of these esters in small tissue samples, such as the tongue and inner ear, which require adequate vitamin A supply.
Nutrient Measurement in Serum
(Sowell et al., 1994) describe a method using HPLC for measuring various nutrients, including retinyl esters, in serum. This method is sensitive enough to detect individual retinyl esters in fasting serum, offering a comprehensive approach for nutritional analysis.
Enhanced Production of Conjugated Linoleic Acid
(Zhang et al., 2013) explored the genetic engineering of Yarrowia lipolytica for enhanced production of conjugated linoleic acid (CLA), including trans-10, cis-12 CLA, using linoleic acid isomerase. This study demonstrates the potential of Y. lipolytica as a microbial cell factory for CLA production, which may have applications in nutrition and health.
Endogenous Synthesis in Dairy Cows
(Griinari et al., 2000) investigated the endogenous synthesis of conjugated linoleic acid in lactating dairy cows. This research provides insights into the metabolic pathways involved in CLA synthesis, which is significant in understanding the nutritional value of dairy products.
Role in Gene Expression and Biochemical Activity
(Kurlandsky et al., 1994) studied the biological activity of all-trans-retinol in human keratinocytes, focusing on its conversion to retinoic acid and the activation of gene transcription. This research contributes to our understanding of retinol's role in skin health and cellular functions.
Direcciones Futuras
Retinoic acids, as anti-cancer drugs, have been used for treating cancer patients over a long period of time. Lately, drug toxicity and chemoresistance are widely acknowledged in cancer treatments. RA treatment alone is not highly effective in various types of cancer, including prostate, breast, and lung cancers . The role of ATRA in activating independent mechanisms is also explained in this review. This review also highlights the current clinical trials of ATRA in combination with other chemotherapeutic drugs and explains the future directional insights related to ATRA usage .
Propiedades
IUPAC Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h11-12,14-15,22,24-25,28-30H,7-10,13,16-21,23,26-27,31-32H2,1-6H3/b12-11-,15-14-,25-22+,29-28+,33-24+,34-30+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKITIOIYQCXQR-SCUNHAKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H60O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021961 | |
| Record name | Retinyl linoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
631-89-0 | |
| Record name | Retinyl linoleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=631-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Retinyl linoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





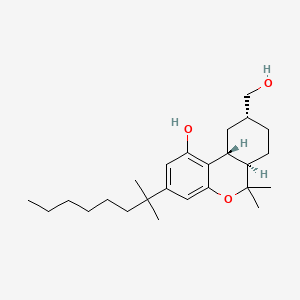

![4-bromo-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B1234347.png)
